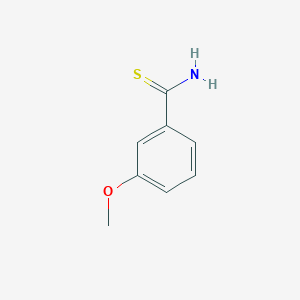

3-Methoxybenzothioamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZSWBMLMGWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366191 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64559-06-4 | |

| Record name | 3-Methoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Methoxythiobenzamide

Mechanistic Investigations of Thionylation Reactions

The synthesis of 3-methoxythiobenzamide from its corresponding amide, 3-methoxybenzamide (B147233), is most commonly achieved through a thionylation reaction. The archetypal reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org

The mechanism of thionylation using Lawesson's reagent is a well-studied process. nih.govwikipedia.org In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide intermediate. organic-chemistry.orgwikipedia.org The reaction with the carbonyl group of 3-methoxybenzamide proceeds through the following key steps:

Formation of a Thiaoxaphosphetane Intermediate: The electrophilic carbonyl carbon of 3-methoxybenzamide is attacked by the nucleophilic dithiophosphine ylide. This leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. nih.govorganic-chemistry.org

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and undergoes a cycloreversion reaction. This step is driven by the formation of a thermodynamically stable phosphorus-oxygen double bond (P=O). organic-chemistry.org

Product Formation: The cycloreversion results in the desired 3-methoxythiobenzamide and a phosphorus-containing byproduct.

The reaction rate is generally faster for amides compared to esters, allowing for selective thionylation in molecules containing both functional groups. nih.govorganic-chemistry.org

Oxidative Bioactivation Pathways and Metabolite Studies of Thiobenzamides

Thiobenzamides, including 3-methoxythiobenzamide, are known to undergo oxidative metabolism in biological systems, particularly in the liver. nih.gov This bioactivation is a critical aspect of their toxicology. The metabolic pathway primarily involves the S-oxidation of the thioamide moiety. nih.gov

The established pathway for the biotransformation of thiobenzamide (B147508), which serves as a model for 3-methoxythiobenzamide, can be summarized as follows:

Thiobenzamide → Thiobenzamide S-oxide → [Thiobenzamide S-dioxide] → Benzamide (B126)

S-Oxidation to Thiobenzamide S-oxide (TBSO): The initial and rapid step is the oxidation of the thiocarbonyl sulfur atom to form the corresponding S-oxide. This reaction is primarily catalyzed by the microsomal FAD-containing monooxygenase (FMO), although some involvement of cytochrome P450 (CYP450) enzymes cannot be entirely ruled out. nih.govyoutube.comyoutube.commdpi.com

Further Oxidation to Thiobenzamide S-dioxide (TBSO2): The thiobenzamide S-oxide is then further oxidized to a highly reactive S-dioxide intermediate, which is a sulfene (B1252967). nih.gov

Hydrolysis to Benzamide: The unstable S-dioxide readily loses sulfur dioxide and rearranges to form the corresponding amide, in this case, 3-methoxybenzamide. nih.gov

This metabolic activation is significant as the reactive intermediates, particularly the S-oxide and S-dioxide, are implicated in the hepatotoxicity associated with some thioamides. nih.gov

Nucleophilic Additions and Substitutions Involving the Thioamide Moiety

The thioamide functional group in 3-methoxythiobenzamide is generally more reactive towards nucleophiles compared to its amide analogue. nih.gov This enhanced reactivity is attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.gov

Nucleophilic attack typically occurs at the electrophilic carbon of the thiocarbonyl group, leading to the formation of a tetrahedral intermediate. rsc.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A key reaction in this class is transamidation , where one amine group on the thioamide is exchanged for another. This process involves the nucleophilic addition of an amine to the thioamide, followed by the collapse of the tetrahedral intermediate and elimination of the original amine. rsc.org The reaction can be facilitated by activating the thioamide nitrogen, for example, through N-tert-butoxycarbonyl (N-Boc) activation, which decreases the resonance stabilization of the thioamide bond and enhances its reactivity towards nucleophiles. rsc.org

The general mechanism for nucleophilic acyl substitution on 3-methoxythiobenzamide can be depicted as:

Nucleophilic Attack: A nucleophile adds to the thiocarbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the C=S double bond and expelling a leaving group.

Cyclization Reactions and Heterocycle Formation

3-Methoxythiobenzamide is a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov

The Eschenmoser coupling reaction is a method for the synthesis of enamine systems from thioamides. chem-station.com The reaction of a primary thioamide like 3-methoxythiobenzamide with an α-halocarbonyl compound initiates with the S-alkylation of the thioamide to form an α-thioiminium salt. beilstein-journals.orgnih.govbeilstein-journals.org

The key intermediate, the α-thioiminium salt, can then undergo several competing reaction pathways: beilstein-journals.orgnih.gov

Eschenmoser Coupling: In the presence of a thiophile (e.g., triphenylphosphine) and a base, the sulfur atom is extruded, leading to the formation of an enamine. chem-station.com

Hantzsch Thiazole (B1198619) Synthesis: The α-thioiminium salt can undergo cyclization via deprotonation at the nitrogen, followed by intramolecular attack and dehydration to form a thiazole ring. This is often a significant competing reaction. beilstein-journals.orgnih.gov

Nitrile Formation: Base-catalyzed elimination from the α-thioiminium salt can also lead to the formation of the corresponding nitrile (3-methoxybenzonitrile). beilstein-journals.orgnih.gov

The outcome of the reaction is highly dependent on the reaction conditions, including the choice of solvent, base, and the presence of a thiophilic agent. beilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Major Product Type |

| Primary Thioamide | α-Haloketone | Base, Thiophile | Eschenmoser Coupling (Enamine) |

| Primary Thioamide | α-Haloketone | Base | Hantzsch Thiazole Synthesis |

| Primary Thioamide | α-Haloketone | Strong Base | Nitrile Formation |

3-Methoxythiobenzamide can be used to synthesize a variety of heterocycles:

1,2,4-Thiadiazoles: These can be synthesized from 3-methoxythiobenzamide through oxidative dimerization. nih.gov The reaction often proceeds by treating the thioamide with an oxidizing agent. The proposed mechanism involves the formation of a disulfide-linked intermediate which then cyclizes with the elimination of hydrogen sulfide (B99878) to yield the 3,5-disubstituted-1,2,4-thiadiazole. nih.gov

1,3,4-Thiadiazoles: The reaction of 3-methoxythiobenzamide with acyl hydrazides can lead to the formation of 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.comcore.ac.ukorganic-chemistry.org This cyclization is typically acid-catalyzed and involves the condensation of the thioamide with the hydrazide followed by dehydrative cyclization.

Pyrimidines: While direct synthesis from thioamides is less common, pyrimidine (B1678525) derivatives can be formed from precursors derived from thioamides. A common method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a thiourea (B124793) or amidine derivative. bu.edu.egnih.govorganic-chemistry.orggrowingscience.com 3-Methoxythiobenzamide could be converted to the corresponding amidine and then reacted with a suitable three-carbon fragment to construct the pyrimidine ring.

Radical Chemistry and Photoreactions of Thioamides

Arylthioamides, such as 3-methoxythiobenzamide, exhibit significant photochemical reactivity, unlike their simple aliphatic counterparts which are generally inert to photolysis. taylorfrancis.com

Photochemical [2+2] Cycloaddition: Upon irradiation, arylthioamides can undergo [2+2] cycloaddition reactions with various alkenes. This provides a synthetic route to form new carbon-carbon bonds and can be used to construct complex nitrogen-containing heterocyclic systems. taylorfrancis.com

Photochemical Hydrogen Abstraction: The thiocarbonyl sulfur atom in its excited state can abstract a hydrogen atom from a suitable donor, initiating radical reactions. taylorfrancis.com

Recent research has also explored visible-light-driven multicomponent reactions for the synthesis of thioamides via a radical pathway, highlighting the role of radical intermediates in thioamide chemistry. nih.gov Furthermore, thioamides can be involved in radical-mediated reactions such as desulfurizative reduction to amines or annulation reactions to form N-heterocyclic skeletons. researchgate.netrsc.org These reactions are typically initiated by a radical initiator and proceed through a radical chain mechanism.

Metal-Mediated and Catalyzed Reactions of 3-Methoxythiobenzamide Derivatives

The thioamide functional group, as present in 3-methoxythiobenzamide, is a versatile component in metal-mediated and catalyzed reactions. Its reactivity stems from the presence of both a nucleophilic sulfur atom and N-H or N-alkyl groups, allowing it to act as a ligand, a reactive handle for cross-coupling reactions, or a directing group for C-H activation. Transition metals like palladium, copper, rhodium, and cobalt play a crucial role in activating and transforming the thioamide moiety.

One of the primary roles of thioamides in metal-mediated processes is as a ligand in the formation of coordination complexes. The sulfur and nitrogen atoms of the thioamide group can chelate to various transition metal ions, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net This coordination can lead to the formation of stable complexes with defined geometries, such as octahedral, square-planar, or tetrahedral structures, depending on the metal center and other coordinating ligands. researchgate.net The formation of these complexes is significant as it can alter the electronic properties and reactivity of the thioamide, and the resulting metal complexes themselves can possess catalytic or biological activities. researchgate.net

In the realm of catalytic reactions, thioamides are valuable substrates for carbon-carbon and carbon-heteroatom bond formation. A notable example is the palladium-catalyzed, copper(I)-mediated desulfurative cross-coupling reaction. This process allows the thioamide group to be replaced by various organic fragments derived from boronic acids, organostannanes, or siloxanes. acs.orgthieme-connect.com The reaction is believed to proceed through a Pd(0)/Cu(I) bimetallic catalytic cycle. The copper(I) salt acts as a thiophile, activating the thioamide for oxidative addition to a Pd(0) center. The subsequent transmetalation with a boronic acid and reductive elimination forms the C-C bond and extrudes the sulfur as a copper sulfide species. acs.org This methodology is particularly effective for cyclic thioamides and provides a powerful tool for the functionalization of heterocyclic structures. acs.orgthieme-connect.com

Furthermore, palladium catalysis can be employed in Suzuki-Miyaura type couplings where in situ-generated palladium-carbene complexes, formed via desulfurization of thioamides, are key intermediates. nih.gov This approach has been successfully used to synthesize a variety of unsymmetrical diaryl ketones, demonstrating the utility of thioamides as carbene precursors in cross-coupling chemistry. nih.gov The reaction mechanism is facilitated by a silver salt, which acts as both a desulfurating agent and an oxidant to maintain the Pd(II)/Pd(0)/Pd(II) catalytic cycle. nih.gov

Copper-catalyzed reactions also represent a significant class of transformations for thioamides. For instance, copper(I) bromide has been shown to be an efficient catalyst for the coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds to produce enamino esters and enaminones. nih.govacs.org The proposed mechanism involves the formation of a copper carbenoid, which is then attacked by the nucleophilic sulfur of the thioamide. This is followed by the formation of an episulfide intermediate, which then extrudes sulfur to yield the final product. nih.gov This reaction is notable for its efficiency and mild conditions compared to rhodium or ruthenium-based catalysts. acs.org

Rhodium-catalyzed reactions have emerged as a powerful strategy for the C-H functionalization of benzamides, and by extension, thiobenzamides. The amide or thioamide group can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the ortho position of the aromatic ring. For example, Rh(III)-catalyzed C-H activation/thiolation of benzamides with disulfides has been developed, offering a direct route to aryl thioethers. bohrium.comresearchgate.net This type of reaction is proposed to proceed through the formation of a rhodacycle intermediate after C-H activation, which then reacts with the disulfide. nih.gov Similarly, cobalt catalysts have been utilized for thioamide-directed C-H allylation, where the thiocarbonyl group is essential for the initial C-H activation step. acs.org

Table 1: Summary of Selected Metal-Catalyzed Reactions of Thioamide Derivatives

| Reaction Type | Metal Catalyst/Mediator | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Desulfurative C-C Coupling | Pd(0) / Cu(I) | Arylboronic Acids | Biaryls / Arylated Heterocycles | acs.org |

| Suzuki-Miyaura Coupling | Palladium / Silver Salt | Arylboronic Acids | Unsymmetrical Diaryl Ketones | nih.gov |

| Carbenoid Coupling | Copper(I) Bromide | Diazocarbonyl Compounds | Enamino Esters / Enaminones | nih.govacs.org |

| C-H Thiolation | Rhodium(III) | Disulfides | Aryl Thioethers | bohrium.comresearchgate.net |

| C-H Allylation | Cobalt(III) | Allyl Carbonates | Allylated Ferrocenes | acs.org |

Advanced Spectroscopic and Analytical Characterization in 3 Methoxythiobenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Methoxythiobenzamide in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the molecule's proton and carbon framework can be assembled.

¹H and ¹³C NMR for Detailed Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in 3-Methoxythiobenzamide. The chemical shifts (δ), signal multiplicities, and integration values are key to assigning the structure.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the thioamide (-CSNH₂) protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The three protons of the methoxy group (–OCH₃) characteristically appear as a sharp singlet in the upfield region (δ 3.5-4.0 ppm). The two protons of the primary thioamide group often appear as a broad singlet, due to quadrupole broadening from the nitrogen atom and possible exchange with solvent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The thio-carbonyl carbon (C=S) is particularly noteworthy, typically resonating at a significantly downfield chemical shift (δ > 190 ppm), which is characteristic of thioamides cdnsciencepub.com. The aromatic carbons resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C3) showing a characteristic upfield shift due to the electron-donating effect of the oxygen atom. The methoxy carbon itself appears as a sharp signal around δ 55 ppm.

| Atom Position (in 3-methoxybenzoyl) | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O (Amide) | - | - | 164.2 |

| C1 | - | - | 133.5 |

| C2 | 7.52 | t | 119.5 |

| C3 | - | - | 159.5 |

| C4 | 7.44 | t | 129.5 |

| C5 | - | - | 112.5 |

| C6 | 7.52 | t | 119.5 |

| -OCH₃ | 3.85 | s | 55.2 |

| -NH₂ (Thioamide) | ~9.0-10.0 (Broad) | br s | - |

Note: The chemical shift for the C=S group in 3-Methoxythiobenzamide is expected to be significantly further downfield (~200 ppm) compared to the C=O group shown here. The thioamide NH₂ protons are also expected to have a distinct chemical shift.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the 3-Methoxythiobenzamide molecule. emerypharma.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com In 3-Methoxythiobenzamide, COSY would show cross-peaks connecting adjacent protons on the aromatic ring, allowing for the sequential assignment of H2, H4, H5, and H6. Long-range couplings might also be observed. emerypharma.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nanalysis.comcolumbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the assigned aromatic protons to their corresponding carbon atoms (e.g., H2 to C2, H4 to C4, etc.) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu HMBC is particularly powerful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For 3-Methoxythiobenzamide, key HMBC correlations would include:

From the methoxy protons (–OCH₃) to the C3 carbon of the aromatic ring.

From the aromatic protons (e.g., H2 and H4) to the thio-carbonyl carbon (C=S), confirming the attachment of the thioamide group to the ring.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. emerypharma.commdpi.com

NMR Studies on Thioamide Anions and Charge Distribution

The acidity of the N-H protons of the thioamide group allows for the formation of a thioamidate anion upon deprotonation. NMR spectroscopy is a sensitive probe for studying the resulting changes in electron density and charge distribution within this anion.

Upon deprotonation, the negative charge is delocalized across the N-C-S system, as depicted by resonance structures. This delocalization significantly alters the electronic environment of the atoms involved. NMR studies on the protonation of thioamides have shown that protonation occurs on the sulfur atom, indicating that sulfur bears a significant portion of the negative charge in the neutral molecule and, consequently, in the anion. cdnsciencepub.com

Key spectral changes expected in the NMR upon formation of the 3-methoxythiobenzamide anion include:

¹³C NMR: A significant upfield shift of the thio-carbonyl carbon (C=S) resonance. The increased electron density and reduced double-bond character of the C=S bond in the anion would decrease its deshielding, causing the signal to move to a lower chemical shift.

¹H and ¹³C NMR of the Aromatic Ring: Changes in the chemical shifts of the aromatic protons and carbons, particularly those ortho and para to the thioamide group (C2, C6, and C4). These changes would reflect the extent of delocalization of the negative charge into the aromatic π-system.

NMR titration experiments, where a base is incrementally added to a solution of 3-Methoxythiobenzamide, can be used to monitor these chemical shift changes systematically. By tracking the shifts as a function of base equivalents, one can gain quantitative insights into the pKa of the thioamide and the nature of the charge redistribution upon anion formation. nih.govnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry provides vital information about the molecular weight and elemental formula of 3-Methoxythiobenzamide, and its fragmentation patterns offer clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. chem-agilent.com Unlike low-resolution MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula. researchgate.net

For 3-Methoxythiobenzamide (C₈H₉NOS), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally measured mass. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental formula.

| Ion | Formula | Calculated Monoisotopic Mass (m/z) | Expected Experimental Observation |

|---|---|---|---|

| [M]⁺˙ | C₈H₉NOS | 167.0405 | Observed m/z ± 5 ppm |

| [M+H]⁺ | C₈H₁₀NOS⁺ | 168.0478 | Observed m/z ± 5 ppm |

| [M+Na]⁺ | C₈H₉NNaOS⁺ | 190.0297 | Observed m/z ± 5 ppm |

Fragmentation Pathway Analysis (e.g., Collision-Induced Dissociation MS/MS)

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment a selected precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) and analyze the resulting fragment ions. chemicalbook.comwikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation. libretexts.orgresearchgate.net

While a specific fragmentation study for 3-Methoxythiobenzamide is not available, a plausible pathway can be proposed based on the known fragmentation of related benzamides and aromatic compounds. researchgate.net The major fragmentation pathways would likely involve cleavages adjacent to the thio-carbonyl group and within the methoxy substituent.

Key expected fragmentation steps for the molecular ion of 3-Methoxythiobenzamide (m/z 167) include:

Loss of a hydrogen radical: [M-H]⁺ leading to an ion at m/z 166.

Loss of the amino group: Cleavage of the C-N bond to lose •NH₂ (16 Da), resulting in the 3-methoxythiobenzoyl cation at m/z 151.

Formation of the benzoyl-type cation: Subsequent loss of the sulfur atom from the m/z 151 fragment to yield the 3-methoxybenzoyl cation at m/z 119.

Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give an ion at m/z 152, or loss of formaldehyde (B43269) (CH₂O, 30 Da) to yield an ion at m/z 137.

Formation of the phenyl-type cation: Loss of carbon monoxide (CO) from the 3-methoxybenzoyl cation (m/z 119) could lead to a methoxyphenyl cation at m/z 91, which could further lose CH₂O to give an ion at m/z 61.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 167 | •NH₂ | 151 | 3-methoxythiobenzoyl cation |

| 167 | •CH₃ | 152 | [M-CH₃]⁺ |

| 167 | CH₂O | 137 | [M-CH₂O]⁺ |

| 151 | S | 119 | 3-methoxybenzoyl cation |

| 119 | CO | 91 | methoxyphenyl cation |

Metabolite Identification and Quantitation by MS

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying the metabolites of 3-Methoxythiobenzamide, providing crucial information about its biotransformation pathways. The study of drug metabolism is a critical part of the drug discovery and development process, helping to predict the pharmacokinetic properties and potential toxicity of a new chemical entity. ijpras.comwaters.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a key technique in this process. ijpras.com

The general strategy for metabolite identification using LC-MS involves several steps. ijpras.comnih.gov Initially, the parent compound, 3-Methoxythiobenzamide, is incubated with in vitro systems like liver microsomes or in vivo samples are collected. These samples are then analyzed by LC-MS to separate potential metabolites from the parent drug and endogenous components. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.gov

Tandem mass spectrometry (MS/MS or MSn) is then employed to elucidate the structure of these metabolites. By inducing fragmentation of the metabolite ions, characteristic fragment patterns are generated. mycompoundid.org These fragmentation patterns provide structural information that helps to pinpoint the site of metabolic modification on the 3-Methoxythiobenzamide molecule. Common metabolic transformations for a compound like 3-Methoxythiobenzamide could include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, or oxidation of the thioamide group. By comparing the MS/MS spectra of the metabolites to that of the parent drug, the nature and location of the metabolic changes can be deduced. mycompoundid.org

Quantitative analysis of the identified metabolites is subsequently performed, often using a triple quadrupole mass spectrometer, to understand the kinetics of their formation and elimination. This quantitative data is vital for building a complete picture of the compound's metabolic profile.

Table 1: Potential Metabolic Pathways for 3-Methoxythiobenzamide and MS Detection

| Metabolic Reaction | Change in Mass (Da) | Expected m/z of Metabolite Ion [M+H]⁺ |

|---|---|---|

| Hydroxylation | +16 | 200.0481 |

| O-Demethylation | -14 | 170.0372 |

| S-Oxidation (to sulfoxide) | +16 | 200.0481 |

| S-Oxidation (to sulfone) | +32 | 216.0430 |

Note: The expected m/z is calculated based on the monoisotopic mass of the parent compound 3-Methoxythiobenzamide (C8H9NOS, exact mass: 183.0405).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a unique "molecular fingerprint" of 3-Methoxythiobenzamide. These techniques probe the vibrational motions of molecules. msu.edu Covalent bonds within a molecule vibrate at specific frequencies that correspond to the energy of infrared radiation. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. rsc.orguhcl.edu

For 3-Methoxythiobenzamide, key functional groups each produce characteristic absorption bands in the IR spectrum. These include:

C=S (Thioamide): The thioamide group will have characteristic stretching and bending vibrations. The C=S stretching vibration is typically found in the region of 850-1200 cm⁻¹.

N-H (Amide): The N-H stretching vibrations of the primary thioamide (-CSNH₂) will appear as one or two bands in the 3100-3400 cm⁻¹ region. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

C-O (Methoxy): The aryl-alkyl ether linkage will show a strong C-O-C asymmetric stretching band around 1230-1275 cm⁻¹ and a symmetric stretching band near 1020-1075 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The substitution pattern on the benzene ring (meta-substitution) will give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹). miamioh.edu

Raman spectroscopy provides complementary information. While IR spectroscopy measures changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. ojp.gov Therefore, symmetric vibrations and bonds involving heavier atoms, like the C=S bond, often produce strong signals in Raman spectra. The combination of IR and Raman spectra provides a comprehensive vibrational profile of 3-Methoxythiobenzamide, confirming the presence of its key functional groups and serving as a unique identifier for the molecule. coherent.comnih.gov

Table 2: Characteristic Vibrational Frequencies for 3-Methoxythiobenzamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (Thioamide) | Stretching | 3100-3400 (medium-strong) | 3100-3400 (weak) |

| Aromatic C-H | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H (Methoxy) | Stretching | 2850-2960 (medium) | 2850-2960 (medium) |

| C=C (Aromatic) | Stretching | 1450-1600 (variable) | 1450-1600 (strong) |

| C-O (Ether) | Asymmetric Stretch | 1230-1275 (strong) | 1230-1275 (weak) |

| C=S (Thioamide) | Stretching | 850-1200 (medium) | 850-1200 (strong) |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules by factors of 10⁷ to 10¹⁵ when they are adsorbed on or very close to nanostructured metal surfaces, typically gold or silver. springernature.comclinmedjournals.org This enormous enhancement allows for the detection of analytes at extremely low concentrations, making SERS a powerful tool for trace analysis of 3-Methoxythiobenzamide. clinmedjournals.orgnih.gov

The SERS effect arises primarily from two mechanisms: electromagnetic enhancement and chemical enhancement. mdpi.com The electromagnetic mechanism results from the excitation of localized surface plasmons on the metallic nanostructure by the incident laser light, which creates a greatly amplified local electric field that the analyte molecules experience. The chemical mechanism involves charge-transfer interactions between the analyte and the metal surface, which can also lead to an increase in the Raman scattering cross-section. mdpi.com

For the analysis of 3-Methoxythiobenzamide, SERS can be employed to detect minute quantities in various matrices. This is particularly useful in applications such as monitoring residual levels of the compound or studying its presence in biological fluids. Furthermore, SERS is an excellent technique for investigating the interaction of 3-Methoxythiobenzamide with surfaces. The specific orientation and binding of the molecule to the SERS substrate can be inferred from the relative enhancement of different vibrational modes. For instance, if the thioamide group interacts directly with the metal surface, the vibrational modes associated with this group would likely show the most significant enhancement. This provides valuable insights into surface chemistry and interfacial processes. ucl.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. shu.ac.uk The UV-Vis spectrum of 3-Methoxythiobenzamide is characterized by absorption bands that arise from electronic transitions within its chromophores—the parts of the molecule that absorb light. shu.ac.uk The primary chromophores in 3-Methoxythiobenzamide are the substituted benzene ring and the thioamide group.

The expected electronic transitions for this molecule include π → π* and n → π* transitions. uzh.chlibretexts.org

π → π transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The aromatic ring and the C=S double bond of the thioamide group contain π electrons and will undergo these transitions. For a related compound, 3-methoxythieno[3,2-b] ubbcluj.robenzothiophene, strong absorption bands attributed to aromatic π→π* transitions were observed in the 274-294 nm range. researchgate.net Similar transitions are expected for 3-Methoxythiobenzamide.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. uzh.ch The sulfur and nitrogen atoms of the thioamide group, as well as the oxygen atom of the methoxy group, have lone pairs of electrons. The n → π* transitions are lower in energy (occur at longer wavelengths) and are typically much weaker (lower molar absorptivity) than π → π* transitions. shu.ac.uk

The solvent used can influence the position of these absorption bands. The UV-Vis spectrum serves as a useful tool for the quantitative analysis of 3-Methoxythiobenzamide, as the absorbance at a specific wavelength is directly proportional to its concentration, following the Beer-Lambert law. shu.ac.uk

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for 3-Methoxythiobenzamide

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Aromatic Ring, C=S | 200 - 300 | High |

| n → π* | C=S, C=O (from methoxy) | 300 - 400 | Low |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org For 3-Methoxythiobenzamide, single-crystal XRD analysis can provide precise information about its molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation and how it packs within the crystal lattice.

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the unit cell, from which the atomic positions can be determined. libretexts.org

XRD studies on structurally related molecules, such as N,N'-bis(3-methoxybenzamidothiocarbonyl)hydrazine and 3-hydroxy-4-methoxybenzaldehyde, have revealed detailed information about their crystal systems, space groups, and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov For 3-Methoxythiobenzamide, XRD would elucidate the planarity of the thioamide group, the orientation of the methoxy group relative to the benzene ring, and the network of intermolecular hydrogen bonds formed by the thioamide's N-H groups. This information is fundamental to understanding its physical properties, such as melting point and solubility, and its interactions in a solid-state formulation.

Table 4: Example of Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Data from a Related Structure (Monoclinic) researchgate.net |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | Pn |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 4.891 Å, b = 12.171 Å, c = 12.371 Å, β = 95.72° |

| Volume (V) | The volume of the unit cell. | 732.8 ų |

| Z | The number of molecules per unit cell. | 2 |

| Intermolecular Interactions | Non-covalent bonds holding the crystal lattice together. | N-H···O, O-H···O Hydrogen Bonds |

Note: The example data is for 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate and serves as an illustration of the type of data obtained from an XRD experiment.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of 3-Methoxythiobenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like 3-Methoxythiobenzamide. ptfarm.plnih.gov The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A common mode for a molecule of this polarity would be reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is typically used for detection, set to a wavelength where 3-Methoxythiobenzamide exhibits strong absorbance. ptfarm.pl The purity of a sample is determined by the relative area of the main peak corresponding to 3-Methoxythiobenzamide compared to the areas of any impurity peaks. HPLC methods can be rigorously validated to ensure they are accurate, precise, and linear for quantitative purity analysis. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uoguelph.ca It is suitable for volatile and thermally stable compounds. While thioamides can sometimes be thermally labile, GC-MS could be applicable for 3-Methoxythiobenzamide, potentially after derivatization to increase its volatility and stability. In GC, separation occurs as the vaporized sample is carried by an inert gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. nih.gov The separated components then enter the mass spectrometer, which provides a mass spectrum that can confirm the identity of the compound and its impurities by comparing the fragmentation pattern to spectral libraries. lcms.cznist.gov GC-MS is highly effective for separating and identifying closely related isomers or by-products from the synthesis of 3-Methoxythiobenzamide. nih.gov

Table 5: Comparison of Chromatographic Methods for 3-Methoxythiobenzamide Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detection | Key Application |

|---|---|---|---|---|---|

| HPLC | Differential partitioning between liquid mobile and solid stationary phases. | C18 (Reversed-Phase) | Acetonitrile/Water | UV-Vis | Purity assessment, quantitation of non-volatile compounds. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Polysiloxane-based | Inert Gas (e.g., He, H₂) | Mass Spectrometry | Separation and identification of volatile impurities and isomers. |

Computational Chemistry Investigations of 3 Methoxythiobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to determine the electronic structure and properties of molecules like 3-Methoxythiobenzamide. Studies on related thiobenzamide (B147508) derivatives, such as 4-hydroxythiobenzamide (B41779), have demonstrated the utility of DFT methods, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), to achieve reliable results. nih.gov

Geometric optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Methoxythiobenzamide, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

A crucial aspect of this analysis is identifying the most stable conformers. The key rotatable bonds in 3-Methoxythiobenzamide are the C-N bond of the thioamide group and the C-C bond connecting the phenyl ring to the thioamide moiety. Computational studies on sterically crowded thiobenzamides have shown that the planarity of the thioamide group can be significantly influenced by substituents. researchgate.net For 3-Methoxythiobenzamide, DFT calculations would explore the rotational barriers around these bonds to identify the global minimum energy conformation and other low-energy isomers. It is anticipated that the most stable conformer would feature a near-planar thioamide group to maximize resonance stabilization, although the methoxy (B1213986) group's position on the phenyl ring could introduce subtle steric and electronic effects.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Methoxythiobenzamide (Illustrative) This table illustrates the type of data obtained from DFT geometric optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Expected Value Range |

|---|---|---|

| Bond Length (Å) | C=S | ~1.65 - 1.70 |

| C-N | ~1.35 - 1.40 | |

| C-C (ring-thioamide) | ~1.48 - 1.52 | |

| C-O (methoxy) | ~1.36 - 1.42 | |

| Bond Angle (°) | N-C-S | ~120 - 125 |

| C(ring)-C-N | ~115 - 120 | |

| Dihedral Angle (°) | C(ring)-C-N-H | ~0 or ~180 |

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For thiobenzamides, the HOMO is typically a π-orbital distributed over the thioamide group and the phenyl ring, while the LUMO is a π* anti-bonding orbital. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. thaiscience.info It illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In 3-Methoxythiobenzamide, the MEP map would likely show a region of high negative potential around the sulfur atom due to its lone pairs, making it a primary site for electrophilic interaction. The amine protons would exhibit positive potential, indicating their acidic character. nih.govnih.gov

DFT calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mmu.ac.ukoxinst.com For 3-Methoxythiobenzamide, calculations would predict the chemical shifts for each proton and carbon atom, which can be compared with experimental data to confirm the molecular structure. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing thioamide group and the electron-donating methoxy group.

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as C=S stretching, N-H bending, and C-H stretching. actachemscand.org A characteristic strong band for the thioamide group is typically observed. actachemscand.org Calculated spectra are often scaled by an empirical factor to better match experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis spectrum. scispace.comutoronto.ca The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For thiobenzamides, typical spectra show a low-intensity n → π* transition at longer wavelengths and a high-intensity π → π* transition at shorter wavelengths, which are influenced by the extent of conjugation and solvent effects. nih.govscispace.com

Table 2: Illustrative Predicted Spectroscopic Data for 3-Methoxythiobenzamide This table is for illustrative purposes to show the type of data generated.

| Spectrum | Key Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Amide Protons (-NH₂) | 8.5 - 9.5 ppm |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 ppm | |

| IR (cm⁻¹) | C=S stretch | ~1400 - 1500 |

| N-H stretch | ~3200 - 3400 | |

| UV-Vis (nm) | π → π* transition | ~290 - 320 |

| n → π* transition | ~380 - 420 |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of 3-Methoxythiobenzamide. hakon-art.com These indices, rooted in conceptual DFT, provide a quantitative measure of various aspects of chemical behavior. rasayanjournal.co.in

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Chemical Hardness (η) : Calculated as η ≈ (I - A) / 2. It measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap and is less reactive. scispace.com

Electronegativity (χ) : Given by χ ≈ (I + A) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to act as an electrophile. nih.govchemrxiv.org

These descriptors would allow for a comparison of the reactivity of 3-Methoxythiobenzamide with other related compounds, providing a theoretical basis for its chemical behavior.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is invaluable for mapping out reaction pathways and understanding mechanisms. For reactions involving 3-Methoxythiobenzamide, such as its synthesis or subsequent transformations, DFT can be used to model the entire reaction coordinate. unibo.itrsc.org This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. dntb.gov.ua

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. rsc.org Locating the TS allows for the calculation of the activation energy barrier, which is the key determinant of the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org For instance, in a condensation reaction involving the thioamide group, computational analysis could elucidate whether the mechanism is concerted or stepwise and identify the rate-determining step. unibo.it

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for stationary points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape in different environments.

For 3-Methoxythiobenzamide, MD simulations would reveal how the molecule flexes, rotates, and changes conformation at a given temperature. This is particularly important for understanding its behavior in solution. By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, one can study solvation effects, such as the formation of hydrogen bonds between the thioamide's N-H groups or sulfur atom and the solvent. frontiersin.org These interactions can significantly influence the preferred conformation and reactivity of the molecule compared to the gas phase, providing a more realistic model of its behavior in a chemical or biological system. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. slideshare.net By quantifying these properties using numerical values known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. jocpr.comamazonaws.com

For a series of thiobenzamide derivatives, including 3-Methoxythiobenzamide, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors fall into several categories, such as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices). biolscigroup.usnih.gov Once calculated, these descriptors are used as independent variables in a statistical model, with the biological activity (e.g., antitubercular potency, expressed as pMIC50) as the dependent variable. The resulting equation provides insight into which structural features are crucial for the desired biological effect. nih.gov

For instance, a hypothetical QSAR analysis on a set of thiobenzamide analogs might reveal that increased electron-donating capacity at the meta-position of the benzene (B151609) ring and a specific range of lipophilicity (logP) are positively correlated with antitubercular activity.

| Compound | R-Group | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Experimental pMIC50 |

|---|---|---|---|---|---|

| Thiobenzamide | -H | 1.85 | 4.5 | -6.2 | 4.3 |

| 3-Methoxythiobenzamide | 3-OCH3 | 1.95 | 4.8 | -5.9 | 5.1 |

| 3-Chlorothiobenzamide | 3-Cl | 2.40 | 3.9 | -6.5 | 4.7 |

| 3-Nitrothiobenzamide | 3-NO2 | 1.90 | 3.5 | -7.1 | 4.5 |

The Electronic-Topological Method (ETM) is an advanced QSAR approach that considers the three-dimensional arrangement of atoms and the electronic properties of a molecule to identify the specific molecular fragments, or "pharmacophores," responsible for biological activity. researchgate.net This method is particularly useful because it can analyze structurally diverse compounds and does not require molecular alignment, a common challenge in other 3D-QSAR techniques. researchgate.net

In the context of 3-Methoxythiobenzamide and its analogs, the ETM would be employed to pinpoint the exact combination of atoms and their electronic and spatial characteristics that are critical for interacting with a biological target, such as an enzyme in Mycobacterium tuberculosis. The method calculates matrices for each molecule that contain information on atomic charges, interatomic distances, and other quantum-chemical parameters. By comparing the matrices of active and inactive compounds, the ETM can identify the common structural features that confer activity and those that may inhibit it. researchgate.net

The research findings might indicate that a specific spatial arrangement between the sulfur atom of the thioamide group, the oxygen of the methoxy group, and a particular carbon atom on the phenyl ring is essential for potent antitubercular activity. This identified pharmacophore can then guide the design of new molecules with enhanced efficacy.

| Pharmacophore Fragment | Parameter 1 (Charge on Atom X) | Parameter 2 (Distance X-Y in Å) | Activity Contribution |

|---|---|---|---|

| Thioamide (C=S) | -0.45 (S atom) | 1.65 (C-S bond) | Essential for Activity |

| Methoxy (O-CH3) | -0.60 (O atom) | 4.50 (S---O distance) | Potentiates Activity |

| Aromatic Ring (C6H4) | +0.15 (C3 atom) | 2.85 (C3---S distance) | Modulates Activity |

Artificial Neural Networks (ANNs) are powerful machine learning algorithms inspired by the structure and function of the human brain. nih.gov In QSAR studies, ANNs are used to model complex and non-linear relationships between molecular descriptors and biological activity that may not be captured by traditional linear regression methods. nih.govjmpas.com An ANN consists of interconnected nodes, or "neurons," organized in layers: an input layer, one or more hidden layers, and an output layer. nih.gov

To develop an ANN-QSAR model for 3-Methoxythiobenzamide, the molecular descriptors for a set of related compounds would serve as the input layer. The biological activity data would be the output layer. The network is then "trained" by adjusting the connection weights between neurons until it can accurately predict the activity of the compounds in the training set. nih.gov Once trained and validated, the ANN model can be used to predict the antitubercular activity of new thiobenzamide derivatives with high accuracy. nih.govresearchgate.net

The application of ANNs can lead to highly predictive models, capable of screening large virtual libraries of compounds to identify promising candidates for synthesis and biological testing. springernature.com This approach significantly reduces the time and cost associated with drug development.

| Compound | Input 1 (LogP) | Input 2 (Molecular Weight) | Input 3 (HOMO Energy) | Output (Predicted pMIC50) |

|---|---|---|---|---|

| 3-Methoxythiobenzamide | 1.95 | 167.23 | -5.9 | 5.08 |

| 3,4-Dimethoxythiobenzamide | 1.65 | 197.25 | -5.7 | 5.35 |

| 3-Hydroxythiobenzamide | 1.50 | 153.20 | -6.0 | 4.90 |

| Thiobenzamide | 1.85 | 137.21 | -6.2 | 4.32 |

Biological Activity Research Paradigms and Structure Activity Relationships of 3 Methoxythiobenzamide Derivatives

Research Paradigms in Bioactivity Studies

The exploration of the biological landscape of 3-methoxythiobenzamide derivatives utilizes a range of research paradigms, each offering a unique lens through which to understand the compound's effects.

The positivist paradigm, which emphasizes objective measurement and numerical analysis, is central to the biological screening and evaluation of 3-methoxythiobenzamide derivatives. This approach is characterized by controlled experiments and the collection of quantitative data to test specific hypotheses. For instance, in the evaluation of novel N-substituted benzimidazole (B57391) carboxamides, which share a structural relationship with 3-methoxythiobenzamide, researchers employ quantitative assays to determine the antiproliferative activity against various cancer cell lines. nih.gov The results are typically expressed as IC50 values, a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. nih.gov

Similarly, quantitative methods are used to assess the antibacterial and antioxidant activities of these compounds. nih.gov The minimum inhibitory concentration (MIC) is a key quantitative metric in antibacterial testing, indicating the lowest concentration of a compound that will inhibit the visible growth of a microorganism. nih.gov Antioxidant potential is often quantified using assays such as the DPPH and ABTS radical scavenging assays, which yield numerical data on the compound's ability to neutralize free radicals. nih.gov This quantitative approach allows for direct comparison of the potency of different derivatives and the identification of lead compounds for further development.

While quantitative data provides a measure of what a compound does, the interpretivist paradigm seeks to understand the how and why of its biological effects within a broader context. Qualitative research, a cornerstone of the interpretivist approach, delves into the complex and often subjective aspects of biological phenomena that are not easily quantifiable. researchgate.netnih.govresearchgate.netnih.gov This can involve investigating factors like the meaning and significance of molecular interactions and cellular responses. nih.gov

For 3-methoxythiobenzamide derivatives, an interpretivist approach might involve qualitative analysis of cellular morphology changes observed through microscopy after treatment. While the extent of cell death can be quantified, a qualitative description of the apoptotic or necrotic features provides a richer, more contextual understanding of the compound's mechanism of action. This paradigm acknowledges that reality is constructed through experiences and interactions, and aims to generate practical, contextually grounded knowledge. researchgate.net

Recognizing the strengths and limitations of both quantitative and qualitative methodologies, researchers often employ mixed-methods approaches to gain a more comprehensive understanding of the biological activity of 3-methoxythiobenzamide derivatives. researchgate.netnih.gov This integrated approach involves the collection and analysis of both numerical and descriptive data, allowing for a more robust interpretation of the results. researchgate.net

For example, a study might combine the quantitative data from high-throughput screening of a library of derivatives with qualitative observations from in-depth mechanistic studies on a select few promising compounds. The quantitative data can identify potent compounds, while the qualitative data can elucidate the nuances of their interactions with biological targets. This integration of different data types can lead to a more complete and actionable understanding of the structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

A critical aspect of drug discovery is understanding how the chemical structure of a molecule relates to its biological activity. Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds, such as 3-methoxythiobenzamide derivatives, to enhance their efficacy and selectivity.

Qualitative SAR analysis involves systematically modifying the structure of a lead compound and observing the resulting changes in biological activity. This approach provides valuable insights into which functional groups are important for activity and where modifications can be made to improve the compound's properties. For instance, in the development of anticonvulsant compounds related to lacosamide, researchers have explored the effect of different substituents at the 3-oxy site. nih.gov They found that small, nonpolar, and nonbulky substituents at this position resulted in compounds with pronounced seizure protection. nih.gov

Similarly, for 3-methoxythiobenzamide derivatives, a qualitative SAR study might involve synthesizing a series of analogs with different substituents on the benzene (B151609) ring or modifications to the thioamide group. The biological activity of these analogs would then be assessed, and the results would be used to build a qualitative understanding of the structural requirements for a desired biological response. For example, research on benzimidazole derivatives has shown that the type of substituent on the benzimidazole core and the N atom significantly influences their antiproliferative and antibacterial activities. nih.gov

Table 1: Hypothetical Qualitative SAR of 3-Methoxythiobenzamide Derivatives

| Derivative | R1 Substituent | R2 Substituent | Observed Biological Activity |

| 1 | -OCH3 | -H | Moderate |

| 2 | -OH | -H | Increased |

| 3 | -Cl | -H | Decreased |

| 4 | -OCH3 | -NO2 | Significantly Increased |

| 5 | -OCH3 | -NH2 | Inactive |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.netbiolscigroup.us This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. jocpr.com These descriptors are then correlated with the observed biological activity using statistical methods to generate a predictive model. researchgate.net

QSAR models can be used to predict the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. jocpr.com For 3-methoxythiobenzamide derivatives, a QSAR study would involve compiling a dataset of compounds with known biological activities and calculating a range of molecular descriptors. A statistical model would then be developed to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. jocpr.com The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us

Table 2: Key Parameters in a QSAR Model

| Parameter | Description | Ideal Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). | Close to 1 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by leaving out a portion of the data during model building and then using the model to predict the activity of the omitted data. | Close to 1 |

| p-value | The probability of obtaining the observed results, or more extreme, if the null hypothesis were true. | < 0.05 |

| Standard Deviation | A measure of the amount of variation or dispersion of a set of values. | Low |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a three-dimensional crystal structure of a biological target, ligand-based drug design (LBDD) serves as a critical methodology for the discovery and optimization of lead compounds. nih.govjubilantbiosys.com This approach utilizes the structural information of known active molecules to infer the necessary steric and electronic features required for biological activity. Pharmacophore modeling, a cornerstone of LBDD, involves identifying the common spatial arrangement of molecular features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are essential for interacting with a specific target receptor. pharmacophorejournal.comdergipark.org.trmdpi.com

The process begins with a set of active ligands, from which a 3D pharmacophore hypothesis is generated. This model represents a three-dimensional map of the key interaction points. researchgate.net For derivatives of 3-methoxythiobenzamide, a pharmacophore model would be constructed by aligning a series of analogues with varying biological activities. Computational programs analyze these aligned structures to deduce the shared features responsible for their potency. dergipark.org.tr The resulting hypothesis can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model, potentially possessing similar biological activity. pharmacophorejournal.com

Furthermore, these models are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. jubilantbiosys.comyoutube.com 3D-QSAR studies correlate the 3D properties of molecules with their biological activities, providing predictive models that can estimate the potency of newly designed 3-methoxythiobenzamide derivatives before their synthesis. nih.gov This iterative process of design, prediction, and synthesis accelerates the lead optimization cycle.

Table 1: Common Pharmacophore Features in Drug Design

| Feature | Description | Potential Role in 3-Methoxythiobenzamide Derivatives |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group with a lone pair of electrons capable of forming a hydrogen bond. | The sulfur atom of the thioamide group or the oxygen of the methoxy (B1213986) group. |

| Hydrogen Bond Donor (D) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | The nitrogen atom of the thioamide group. |

| Hydrophobic Group (H) | A nonpolar group that forms favorable interactions with nonpolar regions of a receptor. | The benzene ring. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | The methoxy-substituted benzene ring. |

Bioactivation and Metabolic Fate Research

Bioactivation is the process by which a parent drug is metabolically converted into a reactive metabolite that can covalently bind to macromolecules like proteins, potentially leading to toxicity. nih.gov Understanding the metabolic fate of a compound is crucial for its development. For 3-methoxythiobenzamide, several metabolic pathways can be predicted based on its chemical structure.

The methoxy group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, yielding a phenolic metabolite. The aromatic ring can undergo hydroxylation at various positions. The thioamide functional group is of particular interest as it can be a target for metabolic enzymes. It can undergo S-oxidation to form a reactive sulfene (B1252967) or sulfine (B13751562) intermediate. Such reactive species are electrophilic and can be trapped by nucleophiles like glutathione (B108866) (GSH). nih.gov The formation of GSH adducts is a common indicator of reactive metabolite formation. nih.gov

Research into the metabolic fate of 3-methoxythiobenzamide would involve in vitro studies using liver microsomes or hepatocytes to identify the metabolites formed. nih.gov Trapping experiments with nucleophiles like GSH or potassium cyanide would be conducted to capture and characterize any unstable, reactive intermediates. nih.gov This research is vital to assess the potential for idiosyncratic drug reactions mediated by reactive metabolites. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govumpr.ac.idnih.gov This method is invaluable for understanding the structural basis of a compound's activity and for guiding the design of more potent derivatives.

For 3-methoxythiobenzamide derivatives, docking studies would be performed against the 3D structures of the investigational targets discussed previously, such as lipoxygenase, aromatase, the 5-HT2A receptor, and influenza hemagglutinin. The process involves preparing the 3D structures of both the ligands and the protein target. A docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates binding energy. nih.govnih.gov

The results of a docking study provide insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. nih.gov For example, docking could reveal how the thioamide group of a 3-methoxythiobenzamide derivative interacts with specific amino acid residues in the active site of aromatase or how the methoxyphenyl group fits into a hydrophobic pocket of a lipoxygenase enzyme. This information provides a rational basis for designing structural modifications to enhance binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for a 3-Methoxythiobenzamide Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Aromatase (CYP19A1) | -8.5 | Heme, Phe221, Ala306 | Heme coordination, Hydrophobic |

| 5-Lipoxygenase | -7.9 | His367, Leu414, Ile673 | Hydrogen bond, Hydrophobic |

| 5-HT2A Receptor | -9.2 | Ser242, Phe339, Trp336 | Hydrogen bond, Pi-pi stacking |

| Influenza Hemagglutinin | -7.1 | Trp21 (HA2), Ile45 (HA2) | Hydrophobic, van der Waals |

Applications of 3 Methoxythiobenzamide in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of 3-Methoxythiobenzamide make it an important precursor in multistep synthetic sequences. The thioamide group serves as a versatile handle for a variety of chemical transformations, allowing for its elaboration into more complex structures.

The thioamide functional group is a well-established precursor for the synthesis of numerous heterocyclic systems containing nitrogen and sulfur atoms. These heterocycles are core components of many biologically active compounds. 3-Methoxythiobenzamide, as a substituted thiobenzamide (B147508), can readily participate in these cyclization reactions.

One of the most prominent applications of thioamides is in the synthesis of thiazoles . The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the condensation of a thioamide with an α-haloketone. youtube.com In this reaction, the sulfur atom of 3-Methoxythiobenzamide would act as a nucleophile, attacking the α-carbon of the haloketone, initiating a sequence of steps that culminates in the formation of a thiazole ring. youtube.com

The table below summarizes key heterocyclization reactions applicable to 3-Methoxythiobenzamide.

| Heterocycle | General Reaction | Key Reagents | Reference |

| Thiazole | Hantzsch Synthesis | α-Haloketones | youtube.combepls.com |

| 1,2,4-Thiadiazole | Oxidative Dimerization/Condensation | Oxidants, Methyl bromocyanoacetate | nih.gov |

| 1,3,4-Thiadiazole | Cyclization with Hydrazides | Acyl Hydrazides, Acid Catalyst | organic-chemistry.orgnanobioletters.com |

These synthetic routes highlight the role of 3-Methoxythiobenzamide as a foundational component for generating a variety of heterocyclic scaffolds. researchgate.net

The nitrogen- and sulfur-containing heterocycles derived from 3-Methoxythiobenzamide are of significant interest in medicinal and agricultural chemistry. Thiazole and thiadiazole motifs are considered "privileged structures" as they are frequently found in compounds with a wide range of biological activities. nanobioletters.comnih.gov

Pharmaceutical Applications : Thiadiazole derivatives have been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nanobioletters.com By using 3-Methoxythiobenzamide as a starting material, medicinal chemists can synthesize libraries of novel compounds incorporating the 3-methoxyphenyl-substituted heterocyclic core for drug discovery programs. The methoxy (B1213986) group can also be a site for further modification to optimize pharmacokinetic and pharmacodynamic properties.

Agrochemical Applications : The development of new pesticides and herbicides often relies on heterocyclic chemistry. The inherent biological activity of the thiazole and thiadiazole rings can be harnessed to design new agrochemicals for crop protection.

Therefore, while 3-Methoxythiobenzamide itself may not be the final active ingredient, its role as a key intermediate for producing these valuable heterocyclic cores is crucial in the pipeline for developing new pharmaceuticals and agrochemicals.

Integration into Novel Catalytic Systems

The thioamide group in 3-Methoxythiobenzamide contains both sulfur and nitrogen atoms, which are excellent coordinating atoms for metal ions. This property allows it to function as a ligand in the formation of transition metal complexes. researchgate.net The coordination can occur through the sulfur atom (thiophilic) or through both the sulfur and nitrogen atoms, forming a chelate ring.

These metal complexes have potential applications in catalysis. The electronic properties of the metal center can be tuned by the ligand, and in this case, by the substituents on the thiobenzamide backbone. The 3-methoxy group, being an electron-donating group, can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex. sci-hub.ru

While specific catalytic applications using complexes of 3-Methoxythiobenzamide are not extensively documented, the general class of thioamide-metal complexes has been explored for various catalytic transformations. researchgate.netnih.gov Research in ligand-promoted catalysis, particularly with rhodium and palladium, has shown that tailored ligands are crucial for activating C-H bonds and facilitating reactions like thiolation. sci-hub.ruresearchgate.net The development of new ligands is a key area in catalysis, and thioamides like 3-Methoxythiobenzamide represent a potential, underexplored class of ligands for designing novel homogeneous catalysts.

Applications in Materials Science Research

The unique chemical structure of 3-Methoxythiobenzamide also makes it a candidate for applications in materials science, particularly in the synthesis of specialty polymers and functional materials.

3-Methoxythiobenzamide can be considered a monomer for the synthesis of polythioamides . These are a class of sulfur-containing polymers that have garnered interest for their unique properties. rsc.orgmorressier.com Aromatic polythioamides, in particular, can be synthesized through multicomponent polymerization reactions involving elemental sulfur, aromatic diamines, and other building blocks. rsc.orgrsc.org

The incorporation of the thioamide functionality into a polymer backbone can impart several desirable characteristics:

High Thermal Stability : Aromatic polythioamides often exhibit excellent resistance to thermal degradation. rsc.org

Good Solubility : Unlike many high-performance polymers, some polythioamides are soluble in common organic solvents, which facilitates processing. rsc.org

Metal Coordination : The repeating thioamide units along the polymer chain can act as multidentate ligands, allowing the material to chelate metal ions. This property could be exploited for applications in heavy metal extraction or sensing. rsc.org

Research has demonstrated the feasibility of incorporating functionalized thiobenzamides into polymer structures, such as attaching 4-hydroxythiobenzamide (B41779) to a poly(lactic acid) backbone for controlled release applications. rsc.org This suggests that 3-Methoxythiobenzamide could similarly be used as a functional monomer to create novel polymers with tailored properties.